molecular formula C21H27ClN4O2 B3501444 N-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-N'-(3-methoxy-4-methylphenyl)urea

N-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-N'-(3-methoxy-4-methylphenyl)urea

Cat. No.: B3501444
M. Wt: 402.9 g/mol
InChI Key: LSYYZRIAKZKIKA-UHFFFAOYSA-N
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Description

“N-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-N’-(3-methoxy-4-methylphenyl)urea” is a chemical compound. The NMR spectra of similar compounds have confirmed the presence of di-substituted para-benzene rings . It has been identified as a potent and selective dopamine D4 ligand .


Synthesis Analysis

The synthesis of this compound involves structural modifications done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring . A process for the synthesis of a similar compound, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, has been described in a patent .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the types of atoms and functional groups it contains. For instance, its solubility in different solvents can be predicted based on its polarity . Its molecular weight is 373.88 .

Mechanism of Action

This compound has been identified as a potent and selective dopamine D4 ligand . This suggests that it may interact with dopamine D4 receptors in the brain, potentially influencing neurological processes.

Properties

IUPAC Name

1-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxy-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2/c1-16-3-6-18(15-20(16)28-2)24-21(27)23-9-10-25-11-13-26(14-12-25)19-7-4-17(22)5-8-19/h3-8,15H,9-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYYZRIAKZKIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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